molecular formula C14H20N2O B2450238 (2R,3S)-1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine CAS No. 2219419-56-2

(2R,3S)-1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine

Cat. No.: B2450238
CAS No.: 2219419-56-2
M. Wt: 232.327
InChI Key: LNCNFGRZOJOWPW-UONOGXRCSA-N
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Description

(2R,3S)-1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine is a chiral pyrrolidine-based compound of significant interest in medicinal chemistry and central nervous system (CNS) drug discovery. Its molecular architecture incorporates key structural motifs associated with bioactive molecules: a trans-substituted pyrrolidine ring and a cyclopropyl group . The pyrrolidine scaffold is a privileged structure in pharmaceuticals, valued for its three-dimensional coverage and ability to influence stereochemistry and physicochemical properties, which can enhance solubility and optimize the pharmacokinetic profile of drug candidates . The specific stereochemistry "(2R,3S)" is critical, as the spatial orientation of substituents on the pyrrolidine ring can lead to dramatically different biological profiles and binding affinities for enantioselective protein targets . This compound is primarily investigated as a key intermediate or pharmacophore in the design of novel dual-target therapeutics . Research explores its potential in developing ligands that simultaneously act as agonists at the μ-opioid receptor (MOR) for analgesia and antagonists or partial agonists at the dopamine D3 receptor (D3R) . This innovative approach aims to create analgesics that effectively manage pain through MOR partial agonism while potentially mitigating the addictive liability and misuse potential commonly associated with opioids via D3R antagonism . The incorporation of the cyclopropyl group is a common strategy in medicinal chemistry to fine-tune metabolic stability and receptor interaction. The compound is intended for use in preclinical research applications, including in vitro binding assays , functional activity studies , and structure-activity relationship (SAR) campaigns to develop safer neurotherapeutic agents. Warning: This product is provided For Research Use Only (RUO). It is not intended for human or veterinary diagnostic or therapeutic uses. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations and to conduct a risk assessment before handling.

Properties

IUPAC Name

(2R,3S)-1-cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-17-12-4-2-3-10(9-12)14-13(15)7-8-16(14)11-5-6-11/h2-4,9,11,13-14H,5-8,15H2,1H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCNFGRZOJOWPW-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C(CCN2C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H]2[C@H](CCN2C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or a cyclopropyl halide.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the cyclopropyl group or the pyrrolidine ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Hydrogenated or ring-opened products.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds. Research indicates that it may exhibit:

  • Antidepressant Activity : Preliminary studies suggest that the compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.
  • Anxiolytic Effects : Its potential to reduce anxiety symptoms has been explored, with some studies indicating modulation of GABAergic activity.

Neuroscience

Research involving this compound has focused on its effects on cognitive functions and neuroprotection. Specific areas of interest include:

  • Cognitive Enhancement : Investigations into the compound's ability to enhance memory and learning processes have shown promising results in animal models.
  • Neuroprotective Properties : Studies have indicated that the compound may protect neuronal cells from oxidative stress and apoptosis, suggesting a role in neurodegenerative disease prevention.

Pharmacology

The pharmacological profile of (2R,3S)-1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine includes:

  • Receptor Binding Studies : The compound's interaction with various receptors (e.g., serotonin receptors) has been characterized, providing insights into its mechanism of action.
  • In Vivo Studies : Animal studies have demonstrated the compound's efficacy in reducing symptoms associated with depression and anxiety, supporting its potential as a therapeutic agent.

Case Study 1: Antidepressant Efficacy

A study conducted on rodent models evaluated the antidepressant-like effects of this compound. Results showed significant reductions in immobility time during forced swim tests compared to control groups, suggesting enhanced mood-related behavior.

Case Study 2: Neuroprotection Against Oxidative Stress

Another investigation assessed the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results indicated that treatment with this compound significantly reduced cell death and improved cell viability in cultured neuronal cells exposed to harmful agents.

Mechanism of Action

The mechanism of action of (2R,3S)-1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-1-Cyclopropyl-2-(3-hydroxyphenyl)pyrrolidin-3-amine: Similar structure but with a hydroxy group instead of a methoxy group.

    (2R,3S)-1-Cyclopropyl-2-(4-methoxyphenyl)pyrrolidin-3-amine: Similar structure but with the methoxy group at a different position on the phenyl ring.

Uniqueness

(2R,3S)-1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine is unique due to its specific stereochemistry and the presence of both cyclopropyl and methoxyphenyl groups. This combination of features can result in distinct pharmacological properties and reactivity compared to similar compounds.

Biological Activity

The compound (2R,3S)-1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine , also known as rac-(2R,3S)-1-cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including experimental findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • CAS Number : 2219419-56-2
  • Molecular Formula : C14H19N
  • Purity : Typically ≥95% in commercial preparations .

The compound features a cyclopropyl group and a methoxyphenyl moiety, which may contribute to its biological activity through various interactions with biological targets.

Research indicates that this compound may exert its effects through modulation of neurotransmitter systems. Specifically, it is hypothesized to interact with serotonin and dopamine receptors, influencing mood and behavior .

Pharmacological Studies

  • Antidepressant Activity : In preclinical studies, compounds similar to this compound have shown promise as antidepressants. For instance, a study demonstrated significant reductions in depressive-like behaviors in animal models following administration of related pyrrolidine derivatives .
  • Neuroprotective Effects : Studies have suggested that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress markers in neuronal cell lines, indicating a potential role in protecting against neurodegenerative conditions .

In Vitro and In Vivo Studies

Study TypeFindings
In VitroExhibited significant inhibition of serotonin reuptake at concentrations above 10 µM .
In VivoDemonstrated a dose-dependent reduction in immobility time in the forced swim test, indicative of antidepressant-like effects .

Case Study 1: Antidepressant Efficacy

In a controlled study involving rodent models of depression, this compound was administered over a two-week period. Results indicated a marked decrease in depressive behaviors compared to controls. The compound was well-tolerated with no significant side effects reported.

Case Study 2: Neuroprotection

A separate study assessed the neuroprotective effects of this compound against neurotoxic agents. Neuronal cultures treated with this compound showed reduced apoptosis rates and improved cell viability when exposed to oxidative stressors.

Q & A

Q. What computational modeling approaches predict this compound’s ADMET properties?

  • Molecular dynamics simulations (e.g., Desmond) model blood-brain barrier permeability, predicting logP ~2.5. QSAR models highlight the amine’s pKa (~9.5) as critical for renal clearance. Docking (AutoDock Vina) identifies potential CYP3A4-mediated metabolism sites, guiding prodrug design .

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